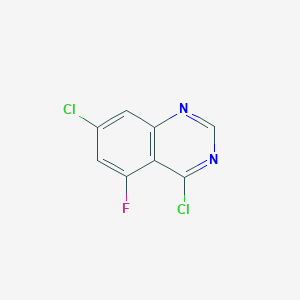

4,7-Dichloro-5-fluoroquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,7-dichloro-5-fluoroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2FN2/c9-4-1-5(11)7-6(2-4)12-3-13-8(7)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAHGHOZVDBZMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=CN=C2Cl)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4,7 Dichloro 5 Fluoroquinazoline and Analogues

Foundational Synthetic Strategies for Quinazoline (B50416) Core Construction

The construction of the fundamental quinazoline ring system can be achieved through a variety of synthetic approaches, ranging from classical condensation reactions to modern, more sustainable methods.

Classical and Environmentally Conscious Approaches

Historically, the synthesis of quinazolines has relied on classical methods, such as the Gabriel synthesis, which involves the oxidation of 3,4-dihydroquinazoline. mdpi.com Another traditional approach is the Riedel synthesis, which utilizes o-nitrobenzaldehyde and formamide (B127407) in the presence of a reducing agent. mdpi.com The Niementowski reaction, a condensation of anthranilic acids with amides, has also been a widely used method. marquette.eduekb.eg However, these classical methods often suffer from drawbacks such as harsh reaction conditions, the use of stoichiometric and sometimes toxic reagents, and the generation of significant waste. frontiersin.org

In response to these limitations, a strong emphasis has been placed on developing more environmentally conscious or "green" synthetic strategies. These approaches aim to improve atom economy, reduce waste, and utilize less hazardous materials. One such strategy involves the one-pot, three-component reaction of 2-aminoarylketones, trialkyl orthoesters, and ammonium (B1175870) acetate (B1210297), which proceeds without the need for a catalyst or solvent. nih.gov Another green methodology utilizes a magnetic ionic liquid as a recyclable catalyst for the multicomponent reaction of 2-aminobenzophenone, an aldehyde, and ammonium acetate, offering high yields and easy catalyst recovery. frontiersin.orgnih.gov Furthermore, the use of water as a solvent in microwave-assisted iron-catalyzed cyclization of 2-halobenzoic acids and amidines represents a significant step towards sustainable quinazolinone synthesis. rsc.org The development of reusable catalysts, such as sodium phosphotungstate-modified manganese oxide, also provides an eco-friendly pathway for quinazoline synthesis. frontiersin.org

Multicomponent Reaction Protocols for Quinazolines

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules from simple starting materials in a single step. nih.gov These reactions are characterized by high atom economy and operational simplicity, making them highly attractive for the synthesis of diverse quinazoline libraries. nih.gov

Several MCR protocols have been successfully applied to the synthesis of quinazolines and their derivatives. A notable example is the one-pot, three-component reaction of aromatic aldehydes, isatoic anhydride, and urea (B33335) under solvent-free conditions, catalyzed by sulfonic acid functionalized mesoporous silica. orgchemres.orgresearchgate.net Another efficient MCR involves the reaction of 2-aminobenzophenone, an aldehyde, and ammonium acetate in the presence of a magnetic ionic liquid catalyst. nih.gov This method is not only high-yielding but also allows for the easy separation and reuse of the catalyst. frontiersin.orgnih.gov The Ugi four-component reaction (Ugi-4CR) has also been employed in a two-step protocol involving an initial Ugi reaction followed by a palladium-catalyzed annulation to produce polycyclic quinazolinones. nih.gov Furthermore, a one-pot, three-component annulation of benzaldehydes, benzylamines, and anilines has been developed for the synthesis of quinazoline derivatives. mdpi.com

The table below summarizes various multicomponent reactions for quinazoline synthesis:

| Starting Materials | Catalyst/Conditions | Product Type | Reference |

| Aromatic aldehydes, isatoic anhydride, urea | Sulfonic acid functionalized mesoporous silica, solvent-free | Quinazolinones | orgchemres.orgresearchgate.net |

| 2-Aminobenzophenone, benzaldehyde, ammonium acetate | Magnetic ionic liquid (bmim[FeCl4]) | Quinazolines | frontiersin.orgnih.gov |

| Isatoic anhydride, amine, ninhydrin | HCl in dioxane | Tetracyclic quinazolinone derivatives | thieme-connect.com |

| Aldehydes, enaminones, malononitrile | Microwave irradiation | Fused heterocyclic derivatives | acs.org |

| 2-Halobenzoic acids, amidines | Iron catalyst, water, microwave irradiation | Quinazolinone derivatives | rsc.org |

| 2-Aminoaryl alcohols, nitriles | Cobalt catalyst, ligand-free | Quinazoline derivatives | researchgate.net |

| Benzaldehydes, dimedone, 1H-1,2,4-triazol-3-amine | MIL-101(Cr), green conditions | Quinazolinone derivatives | frontiersin.org |

Catalytic Methodologies in Quinazoline Synthesis (e.g., Metal-Catalyzed, Microwave-Assisted)

Catalytic methodologies have revolutionized the synthesis of quinazolines, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods. frontiersin.orgnih.govrsc.org Transition-metal catalysis, in particular, has become an indispensable tool for the construction of the quinazoline scaffold. frontiersin.orgnih.gov

Metal-Catalyzed Synthesis: A wide range of transition metals, including manganese (Mn), iron (Fe), cobalt (Co), copper (Cu), and palladium (Pd), have been employed to catalyze various C-H activation and cross-coupling reactions for quinazoline synthesis. mdpi.comresearchgate.netnih.gov For instance, manganese-catalyzed acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with primary amides or nitriles provides a direct route to 2-substituted quinazolines. frontiersin.orgresearchgate.net Iron-catalyzed ADC of (2-aminophenyl)methanols with benzamides is another atom-economical and environmentally benign approach. researchgate.net Copper-catalyzed tandem reactions and one-pot multi-component approaches have also been developed for the synthesis of functionalized quinazolines. mdpi.com Palladium-catalyzed intramolecular aryl C(sp2)-H amidination offers a route to 4-amino-2-aryl(alkyl)quinazolines. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner product formation compared to conventional heating. acs.orgresearchgate.netmdpi.comnih.gov This technology has been widely applied to the synthesis of quinazolines and quinazolinones. researchgate.netnih.gov For example, a rapid and efficient microwave-assisted protocol has been developed for the cyclocondensation of anthranilic acid with lactim ethers. nih.gov Solvent-free, microwave-assisted synthesis of quinazolines from 2-aminobenzophenones, aldehydes, and ammonium acetate has also been reported. nih.gov Furthermore, the combination of microwave irradiation with supported reagents under solvent-free conditions has been utilized for the Niementowski quinazoline synthesis. nih.gov

The following table provides examples of catalytic methodologies used in quinazoline synthesis:

| Catalyst System | Reaction Type | Starting Materials | Reference |

| Mn-pincer complex | Acceptorless Dehydrogenative Coupling | 2-Aminobenzyl alcohols, benzonitriles | frontiersin.org |

| FeCl2·4H2O, phenanthroline | Acceptorless Dehydrogenative Coupling | (2-Aminophenyl)methanols, benzamides | frontiersin.orgresearchgate.net |

| Co(OAc)2·4H2O | Dehydrogenative Cyclization | 2-Aminoaryl alcohols, ketones/nitriles | researchgate.net |

| CuCl/DABCO/4-HO-TEMPO | Oxidative Dehydrogenation | Aldehydes, benzylamines | mdpi.com |

| Pd(OAc)2, dppf | Intramolecular Annulation | Ugi-4CR products | nih.gov |

| Iron catalyst | C-N Coupling | 2-Halobenzoic acids, amidines | rsc.org |

| Ruthenium complex | Dehydrogenative/Deaminative Coupling | 2-Aminophenyl ketones/amides, amines | marquette.edu |

| Microwave Irradiation | Cyclocondensation | Anthranilic acid, lactim ethers | nih.gov |

| Microwave Irradiation | One-pot, three-component | 2-Aminobenzophenones, aldehydes, ammonium acetate | nih.gov |

Targeted Synthesis of Halogenated Quinazoline Scaffolds

The introduction of halogen atoms into the quinazoline scaffold can significantly modulate its biological activity. Therefore, the development of synthetic routes to specifically halogenated quinazolines is of great importance.

Synthetic Routes to Dichloro- and Fluoro-Quinazoline Precursors (e.g., 2,4-dichloro-6-fluoroquinazoline, 7-fluoroquinazoline-2,4-diol)

The synthesis of key halogenated quinazoline precursors often starts from appropriately substituted anthranilic acid or anthranilonitrile derivatives.

For the synthesis of 7-fluoroquinazoline-2,4-diol , a common starting material is 2-amino-4-fluorobenzoic acid. scispace.comnih.gov This is typically reacted with urea or sodium cyanate (B1221674) in a cyclization reaction to form the quinazoline-2,4-dione ring system. scispace.comnih.govarabjchem.org

To obtain 2,4-dichloro-6-fluoroquinazoline , the corresponding 6-fluoroquinazoline-2,4-dione is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline or N,N-diethylaniline. clockss.orgchemicalbook.com This reaction replaces the hydroxyl groups at the 2- and 4-positions with chlorine atoms. chemicalbook.com An alternative approach involves the cyclization of anthranilonitrile using bis(trichloromethyl) carbonate (BTC) with a catalytic amount of triphenylphosphine (B44618) oxide (Ph₃PO). clockss.org

Similarly, 2,4-dichloro-7-fluoroquinazoline (B1321832) is synthesized from 7-fluoroquinazoline-2,4(1H,3H)-dione, which is prepared from 2-amino-4-fluorobenzoic acid. nih.gov The subsequent chlorination is achieved by refluxing with POCl₃ and N,N-diethylaniline. nih.gov

The synthesis of 2,4-dichloro-6,7-difluoroquinazoline follows a similar pattern, starting from 6,7-difluoro-1H-quinazoline-2,4-dione, which is then chlorinated with POCl₃ and N,N-dimethylaniline. chemicalbook.com

The table below outlines the synthesis of some key halogenated quinazoline precursors:

| Target Compound | Starting Material | Key Reagents | Reference |

| 7-Fluoroquinazoline-2,4-diol | 2-Amino-4-fluorobenzoic acid | Urea or Sodium cyanate | scispace.comnih.gov |

| 2,4-Dichloro-6-fluoroquinazoline | 6-Fluoroquinazoline-2,4-dione | POCl₃, N,N-dimethylaniline | clockss.org |

| 2,4-Dichloro-7-fluoroquinazoline | 7-Fluoroquinazoline-2,4(1H,3H)-dione | POCl₃, N,N-diethylaniline | nih.gov |

| 2,4-Dichloro-6,7-difluoroquinazoline | 6,7-Difluoro-1H-quinazoline-2,4-dione | POCl₃, N,N-dimethylaniline | chemicalbook.com |

Regioselective Halogenation and Functional Group Introduction

Achieving regioselective halogenation of the quinazoline ring is crucial for fine-tuning the properties of the final compound. The reactivity of different positions on the quinazoline ring towards electrophilic substitution can be exploited for selective halogenation.

Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the regioselective halogenation of quinazolinone scaffolds. dntb.gov.uarsc.orgrsc.org For instance, a Pd-catalyzed ortho-selective halogenation of quinazolinones has been developed using N-halosuccinimide as both the halogen source and an oxidant. rsc.orgrsc.org This method demonstrates high chemo- and regioselectivity. rsc.orgrsc.org The directing group ability of the amide nitrogen in the quinazolinone ring plays a key role in guiding the halogenation to the ortho position of the benzo-fused ring. rsc.org

Furthermore, the differential reactivity of various halogen substituents on a multihalogenated quinazoline allows for selective functionalization. The relative Csp²-X bond strengths (C-I < C-Br < C-Cl < C-F) enable selective cross-coupling reactions. researchgate.net For example, it is possible to selectively perform a cross-coupling reaction at an iodo or bromo position while leaving a chloro substituent intact. researchgate.net This principle is fundamental in the stepwise introduction of different functional groups onto the quinazoline scaffold.

The introduction of other functional groups can be achieved through nucleophilic aromatic substitution reactions on chloro-substituted quinazolines. For example, the chlorine atom at the C4 position of 2,4-dichloroquinazolines is generally more reactive towards nucleophiles than the chlorine at the C2 position. This allows for the selective introduction of amines, alcohols, or other nucleophiles at the 4-position. arabjchem.orgrroij.com

Specific Synthetic Approaches to 4,7-Dichloro-5-fluoroquinazoline

The likely synthetic route to this compound would involve the preparation of a quinazolinone precursor, followed by a chlorination step. This approach is standard for producing dichlorinated quinazolines from their corresponding dione (B5365651) or one-oxo precursors.

A plausible precursor for the target compound is 7-chloro-5-fluoroquinazolin-4(3H)-one . The synthesis of such quinazolinones typically starts from appropriately substituted anthranilic acids. For instance, the synthesis of the related 7-fluoroquinazoline-2,4(1H,3H)-dione is achieved by reacting 4-fluoro-2-aminobenzoic acid with potassium cyanate, followed by cyclization. jst.go.jp

Following the synthesis of the 7-chloro-5-fluoroquinazolin-4(3H)-one intermediate, the critical step is the conversion of the oxo group at the C4 position to a chloro group. This is commonly achieved by heating the quinazolinone with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). This method has been successfully used to synthesize analogous compounds such as 2,4-dichloro-7-fluoroquinazoline from 7-fluoroquinazoline-2,4-diol with high yields. scispace.com A similar, well-documented procedure involves heating 7-chloro-3H-quinazolin-4-one in POCl₃ to yield 4,7-dichloroquinazoline (B1295908) in over 94% yield. chemicalbook.com

Table 1: Representative Chlorination Reaction for Quinazoline Synthesis

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 7-Chloro-3H-quinazolin-4-one | POCl₃ | 100°C, 3h | 4,7-Dichloroquinazoline | 94.8% | chemicalbook.com |

Nucleophilic Aromatic Substitution (SNAr) in Haloquinazoline Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone technique for functionalizing haloquinazolines. In dihaloquinazolines like this compound, the chlorine atom at the C4 position is significantly more activated towards nucleophilic attack than the one at C7. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent pyrimidine (B1678525) nitrogen atoms.

This regioselectivity allows for the selective substitution of the C4-chloro group with a wide variety of nucleophiles, including amines, alcohols, and thiols, while leaving the C7-chloro group intact for potential subsequent modifications. These reactions are fundamental in creating libraries of 4-aminoquinazoline derivatives, which are recognized as privileged scaffolds in medicinal chemistry. The reaction conditions can be tuned based on the nucleophilicity of the reacting amine and the specific substitution pattern of the quinazoline core. ekb.eg

Cross-Coupling Reactions for Derivatization (e.g., Buchwald-Hartwig couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to haloquinazoline derivatization. The Buchwald-Hartwig amination, in particular, has become a vital method for synthesizing N-aryl and N-alkyl aminoquinazolines. ekb.eg

This reaction is complementary to traditional SNAr, as it can be effective with less nucleophilic amines and offers a different scope of reactivity. For a substrate like this compound, a Buchwald-Hartwig coupling could be selectively performed at either the C4 or C7 position by carefully choosing the palladium catalyst, ligand, and reaction conditions. For example, a library of N-arylbenzo[h]quinazolin-2-amines was successfully prepared using a classical Buchwald-Hartwig coupling as a key step. nih.gov The choice of phosphine (B1218219) ligands (e.g., Xantphos) and a suitable base is critical for achieving high yields in these transformations. openmedicinalchemistryjournal.com

Advanced Functionalization Techniques for Aminoheterocycles (e.g., Deaminative Chlorination)

Modern synthetic chemistry offers innovative methods for functional group interconversion. Deaminative chlorination is an advanced technique that allows an amino group on a heterocyclic ring to be converted into a chlorine atom. This transformation is valuable as it essentially allows an amino group to serve as a masked handle for introducing a chloro substituent, which can then be used in subsequent cross-coupling or SNAr reactions.

This method, inspired by the selectivity of deaminase enzymes, uses a pyrylium (B1242799) reagent and a simple chloride source to achieve the C(sp²)–NH₂ to C(sp²)–Cl conversion under mild conditions. nih.govresearchgate.net This technique avoids the harsh conditions or hazardous reagents associated with traditional Sandmeyer-type reactions. For a precursor like a 4-amino-7-chloro-5-fluoroquinazoline, this method could potentially be used to re-introduce a chloro group at the 4-position if needed for further diversification, showcasing the flexibility of modern synthetic strategies.

Derivatization Strategies for Structural Elucidation and Optimization

The derivatization of the this compound scaffold is key to exploring its chemical space and optimizing its properties for various applications. The two chloro-substituents provide orthogonal handles for sequential or selective functionalization.

Strategic Introduction of Diverse Substituents onto the Quinazoline Ring

The introduction of diverse chemical moieties onto the quinazoline core is a primary strategy for developing new therapeutic agents. The differential reactivity of the C4 and C7 positions on this compound allows for a stepwise introduction of substituents.

C4-Position Derivatization: As previously discussed, the C4-chloro group is highly susceptible to SNAr reactions. A wide array of primary and secondary amines can be introduced at this position to generate extensive libraries of 4-amino-7-chloro-5-fluoroquinazoline analogues.

C7-Position Derivatization: The C7-chloro group is less reactive towards SNAr but is an excellent handle for metal-catalyzed cross-coupling reactions. Suzuki, Stille, or Sonogashira couplings can be employed to introduce aryl, vinyl, or alkynyl groups, thereby expanding the structural diversity of the scaffold.

Table 2: Potential Derivatization Reactions for a Dihaloquinazoline Scaffold

| Position | Reaction Type | Example Reagent/Catalyst | Introduced Substituent |

|---|---|---|---|

| C4 | SNAr | Aniline (B41778) | Arylamino |

| C4/C7 | Buchwald-Hartwig | Aniline / Pd(OAc)₂ / Xantphos | Arylamino |

| C7 | Suzuki Coupling | Phenylboronic acid / Pd(PPh₃)₄ | Phenyl |

Modular Synthesis Approaches for Libraries of this compound Analogues

Modular or "building block" synthesis is an efficient strategy for rapidly generating large libraries of related compounds for high-throughput screening. researchgate.net For this compound, a modular approach would involve preparing a core intermediate that can be systematically reacted with a diverse set of building blocks.

A potential modular strategy would be:

Synthesis of the Core: Large-scale synthesis of the this compound core.

Parallel C4-Functionalization: Reaction of the core compound in parallel with a library of diverse amines via SNAr to produce a set of 4-amino-7-chloro-5-fluoroquinazoline intermediates.

Parallel C7-Functionalization: Each of these intermediates could then be subjected to a parallel array of cross-coupling reactions (e.g., Suzuki reactions with various boronic acids) to functionalize the C7 position.

This two-dimensional modular approach allows for the exponential expansion of the number of unique analogues from a limited set of starting materials, facilitating a comprehensive exploration of the structure-activity relationship (SAR) for this class of compounds.

Structure Activity Relationship Sar and Structural Biology of 4,7 Dichloro 5 Fluoroquinazoline Derivatives

Influence of Halogen Atom Positionality on Biological Interactions

The position of halogen atoms on the quinazoline (B50416) ring system plays a critical role in determining the biological interactions of its derivatives. The introduction of halogens can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for specific biological targets. nih.govmdpi.com

For instance, in the context of epidermal growth factor receptor (EGFR) inhibitors, the placement of halogen substituents can significantly impact potency. Studies on 4-anilinoquinazoline (B1210976) derivatives have shown that electron-withdrawing, lipophilic substituents at the 3-position of the aniline (B41778) ring, such as chlorine and bromine, are optimal for inhibitory activity. acs.org The meta-chlorine substitution on the aniline moiety, for example, has been found to be beneficial due to favorable hydrophobic interactions within the target's binding site. nih.gov

Furthermore, the position of halogens on the quinazoline core itself is crucial. The increased reactivity of the C(4)-Cl bond in bromo-chloro substituted quinazolines is attributed to the α-nitrogen effect, which activates this position more than others bearing a halogen. mdpi.com This differential reactivity can be exploited for selective chemical modifications.

Impact of Chlorine and Fluorine Substitution on Ligand-Target Binding Specificity

The specific halogens used, such as chlorine and fluorine, have distinct effects on ligand-target binding specificity due to their differences in size, electronegativity, and ability to form halogen bonds.

Fluorine substitution is a common strategy in drug design. Its small size, similar to that of a hydrogen atom, allows it to be introduced into a molecule often without causing significant steric hindrance. mdpi.com This property can be advantageous in optimizing ligand interactions within a constrained binding pocket. The fluorine group at the quinazoline ring, for instance, has been shown to have a significant impact on binding to the hinge region of Aurora A kinase, potentially through additional binding interactions. mdpi.com

Chlorine, being larger and more polarizable than fluorine, can also contribute to binding affinity through hydrophobic and other interactions. The presence of a chlorine atom on the aniline moiety of some EGFR inhibitors has been shown to be beneficial for activity. nih.gov However, replacing more hydrophobic halogen substituents with electron-donating groups like -OCH3 can lead to a significant decrease in activity. nih.gov

The strategic placement of both chlorine and fluorine atoms in a molecule like 4,7-Dichloro-5-fluoroquinazoline can therefore be a powerful tool for fine-tuning its interaction with a biological target, influencing both potency and selectivity.

Systematic Investigation of Substituent Effects on Quinazoline Core Activity

A systematic investigation of how different substituents on the quinazoline core affect its biological activity is fundamental to understanding the SAR of this class of compounds. mdpi.com This involves analyzing the electronic and steric contributions of various functional groups and applying rational design principles.

The biological activity of quinazoline derivatives is a function of both the electronic and steric properties of their substituents. frontiersin.org Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density of the quinazoline ring system, thereby affecting its ability to interact with biological targets. mdpi.com For example, the introduction of electron-donating groups at the 6 and 7 positions of the quinazoline core has been shown to increase the activity of certain EGFR inhibitors. mdpi.com Conversely, in some cases, electron-donating substituents on the benzene (B151609) ring are well-tolerated, while substrates with electron-withdrawing groups are not. mdpi.com

Steric factors also play a crucial role. The size and shape of substituents can influence how a molecule fits into a binding pocket. A secondary steric effect, which is the interaction between a large substituent at the 4-position of the quinazoline ring and a hydrogen atom at the 5-position, has been noted to be important. researchgate.net This interaction can cause a twisting of the large group, which in turn affects the molecule's basicity and binding properties. researchgate.net

Rational drug design, often aided by computational methods, is a key strategy for understanding and optimizing the SAR of quinazoline derivatives. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are employed to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net

3D-QSAR models, for example, can generate contour maps that indicate where electrostatic, hydrophobic, and hydrogen-bond acceptor fields primarily influence the activity of inhibitors. nih.gov These models help in designing new molecules with enhanced potency. By leveraging predictions from QSAR models, researchers have designed new molecules with modifications at specific positions of the quinazoline ring, leading to significantly enhanced inhibitory activity. nih.gov

The process of rational design also involves aligning molecules to a template structure to deduce the 3D-QSAR, which is crucial for the CoMFA and CoMSIA models. frontiersin.org This systematic approach allows for the elucidation of key structural features required for potent biological activity.

Crystallographic and Spectroscopic Approaches to Confirm Ligand-Protein Interactions

To validate the binding modes predicted by computational models and to gain a precise understanding of ligand-protein interactions at the atomic level, crystallographic and spectroscopic techniques are indispensable.

X-ray crystallography provides high-resolution three-dimensional structures of ligand-protein complexes. This allows for the direct visualization of how a quinazoline derivative binds to its target, revealing specific hydrogen bonds, hydrophobic interactions, and other key contacts. researchgate.net For example, docking studies, which are often validated by crystallography, have shown that the quinazoline ring of some inhibitors occupies the same core in the binding site as known ligands, forming crucial stacking interactions. nih.gov

Spectroscopic methods, such as UV-Vis and Fourier-transform infrared (FTIR) spectroscopy, are also used to study ligand-protein interactions and the stability of the compounds. mdpi.com For instance, UV-Vis absorption spectroscopy can monitor the stability of quinazoline derivatives in solution under various conditions. mdpi.com FTIR spectroscopy can be used to assess the effects of factors like irradiation on the chemical bonds of the molecule. mdpi.com Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of synthesized derivatives and can also provide information about ligand binding. ijfmr.commdpi.com

These experimental techniques, in conjunction with computational methods, provide a comprehensive picture of the SAR of this compound derivatives, guiding the design of more potent and selective therapeutic agents.

Computational and Theoretical Investigations of 4,7 Dichloro 5 Fluoroquinazoline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure of 4,7-dichloro-5-fluoroquinazoline. These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

The electronic properties of the quinazoline (B50416) core are significantly influenced by the electron-withdrawing nature of the two chlorine atoms and the fluorine atom. These halogen substituents modulate the electron density across the heterocyclic ring system, which is crucial for its interaction with biological targets. For instance, the nitrogen atoms in the quinazoline ring, particularly N1, are expected to be key hydrogen bond acceptors in interactions with protein kinases. tandfonline.com

A DFT analysis of the related compound 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) revealed insights into its electronic structure, including HOMO-LUMO energies and global reactivity descriptors. researchgate.net A similar analysis of this compound would likely highlight the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack, providing a rationale for its chemical reactivity and metabolic stability. The calculated electrostatic potential surface would map out the electron-rich and electron-poor regions, indicating potential sites for non-covalent interactions.

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Value/Description | Significance |

| HOMO Energy | Relatively low | Indicates high ionization potential and stability |

| LUMO Energy | Low | Suggests susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Relates to chemical reactivity and electronic transitions |

| Electron Density | High around N1 and N3 atoms | Potential hydrogen bond acceptor sites |

| Electrostatic Potential | Negative potential around nitrogen atoms | Favorable for interactions with electropositive sites on a target protein |

Molecular Modeling for Conformational Landscape and Energetics

Molecular modeling techniques are employed to explore the conformational landscape of this compound. Although the quinazoline ring system is largely planar, the rotational freedom of substituents and the potential for minor ring puckering can be investigated. Conformational analysis helps in understanding the three-dimensional shapes the molecule can adopt and their relative energies.

An interesting aspect to investigate would be the potential for intramolecular interactions, such as a weak hydrogen bond or a through-space electrostatic interaction between the fluorine atom at position 5 and a hydrogen atom on a substituent at position 4, should one be introduced. Studies on related 4-anilino-5-fluoroquinazolines have characterized intramolecular N-H···F hydrogen bonding, which can influence the conformation and electronic properties of the molecule. researchgate.net

Prediction of Molecular Descriptors Relevant to Biological Activity

A variety of molecular descriptors can be calculated for this compound to predict its pharmacokinetic and pharmacodynamic properties. These descriptors quantify various aspects of the molecule's size, shape, lipophilicity, and electronic features, which are collectively important for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its biological activity. mdpi.com

Key molecular descriptors and their relevance include:

Molecular Weight (MW): Influences diffusion and transport across biological membranes.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects solubility, permeability, and plasma protein binding.

Topological Polar Surface Area (TPSA): Predicts hydrogen bonding capacity and is correlated with cell permeability.

Number of Hydrogen Bond Donors and Acceptors: Crucial for specific interactions with biological targets.

Number of Rotatable Bonds: Affects conformational flexibility and binding entropy.

The presence of a fluorine atom in fluoroquinazolinone derivatives has been shown to enhance their anticancer activity. researchgate.net Therefore, descriptors related to the electronic influence of the fluorine atom would be particularly important. Quantitative Structure-Activity Relationship (QSAR) studies on quinazoline derivatives often utilize such descriptors to build mathematical models that correlate chemical structure with biological activity. aablocks.com

Table 2: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Implication for Biological Activity |

| Molecular Weight | ~217.02 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five) |

| LogP | Moderately high | Suggests good membrane permeability but may have solubility issues |

| TPSA | Low | Indicates good potential for cell penetration |

| Hydrogen Bond Acceptors | 2 (N1 and N3) | Key interaction points for binding to protein targets |

| Hydrogen Bond Donors | 0 |

Ligand-Based Drug Design Approaches for this compound Analogues

In the absence of a known 3D structure of a biological target, ligand-based drug design methods can be employed to design new analogues of this compound. These approaches are based on the principle that molecules with similar structures are likely to have similar biological activities.

One common technique is pharmacophore modeling . A pharmacophore model for this compound analogues would define the essential three-dimensional arrangement of chemical features required for biological activity. This would likely include a heterocyclic aromatic ring, hydrogen bond acceptors (the quinazoline nitrogens), and hydrophobic/halogen-substituted regions. This model could then be used to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active.

Another approach is Quantitative Structure-Activity Relationship (QSAR) analysis. By synthesizing and testing a series of analogues of this compound with varied substituents, a QSAR model can be developed. This model would mathematically relate the calculated molecular descriptors of the analogues to their measured biological activity. A predictive QSAR model can then be used to estimate the activity of yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis.

Structure-Based Drug Design through Molecular Docking and Dynamics

When the three-dimensional structure of a biological target is known, structure-based drug design methods like molecular docking and molecular dynamics simulations can provide detailed insights into the binding of this compound. nih.gov Quinazoline derivatives are well-known inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), by competing with ATP for its binding site. tandfonline.comresearchgate.net

Molecular docking simulations can be used to predict the preferred binding pose of this compound within the ATP-binding pocket of a target kinase. These simulations would likely show the quinazoline ring system forming key interactions with the hinge region of the kinase, a flexible loop that connects the N- and C-lobes of the enzyme.

Based on studies of similar quinazoline inhibitors, the following interaction modes are likely: tandfonline.com

Hydrogen Bonding: The N1 atom of the quinazoline ring is expected to form a hydrogen bond with a backbone amide hydrogen in the hinge region (e.g., Met793 in EGFR).

Hydrophobic Interactions: The dichlorofluoro-substituted benzene (B151609) ring of the quinazoline would likely be buried in a hydrophobic pocket of the active site. The chlorine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. researchgate.net

Following molecular docking, more computationally intensive methods like Molecular Dynamics (MD) simulations and free energy calculations can be used to refine the binding pose and predict the binding affinity of this compound. nih.govnih.gov MD simulations model the movement of the ligand and protein over time, providing a more dynamic and realistic picture of the binding event.

Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the snapshots from an MD simulation to calculate the binding free energy. These calculations can help in ranking the binding affinities of different analogues and in understanding the energetic contributions of various interactions.

By performing docking and free energy calculations against a panel of different kinases, it is possible to predict the selectivity profile of this compound. This is crucial for developing a drug with minimal off-target effects. For example, slight differences in the amino acid composition of the ATP-binding site across different kinases can be exploited to design inhibitors that are highly selective for the desired target.

Biological Activity and Mechanistic Characterization of 4,7 Dichloro 5 Fluoroquinazoline Derivatives

In Vitro Assessment of Pharmacological Activities

Derivatives of 4,7-dichloro-5-fluoroquinazoline have been the subject of extensive in vitro studies to determine their pharmacological effects. These investigations typically involve cell-based assays to measure cytotoxicity against various cancer cell lines and to assess their potential as anti-infective agents. The quinazoline (B50416) core, particularly when substituted at the 4, 5, and 7 positions, has shown significant promise in these initial screenings, paving the way for more detailed mechanistic studies. nih.govopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

Investigations of Kinase Inhibitory Activities

A primary focus of research into this compound derivatives has been their ability to inhibit protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The quinazoline structure is a well-established scaffold for EGFR inhibitors, with several approved drugs for cancer treatment based on this core. nih.gov Derivatives of this compound have been designed and synthesized to target both wild-type and mutant forms of EGFR. nih.govtandfonline.com The 4-anilino-quinazoline arrangement is a key feature, where the quinazoline nitrogen (N1) forms a hydrogen bond with the hinge region of the EGFR kinase domain, and the aniline (B41778) moiety occupies the ATP-binding pocket. tandfonline.comnih.gov The fluorine at the 5-position and chlorine at the 7-position can influence the molecule's conformation and electronic properties, potentially enhancing binding affinity and selectivity. acs.orgtandfonline.com

For instance, docking studies have shown that the nitrogen atom in the quinazoline ring can form a hydrogen bond with Met793 in the EGFR hinge region. tandfonline.com Substitutions at the 7-position can create additional hydrogen bonds, further stabilizing the inhibitor-enzyme complex. tandfonline.com

Interactive Table: EGFR Kinase Inhibition by Quinazoline Derivatives

| Compound | Target Cell Lines | IC50 Values | Reference |

|---|---|---|---|

| Compound 4a | HCC827, H226 | 2.15 µM, 0.96 µM | tandfonline.com |

| Compound 5a | BaF3/EGFR | 15.3 µM | tandfonline.com |

| Compound 7a | MCF-7, HCT-116, HEPG2, A549 | 8.37 µM, 23.78 µM, 11.86 µM, 15.52 µM | tandfonline.com |

| Compound 9f | EGFR | 2.3 nM | nih.gov |

Aurora Kinase Inhibition

Aurora kinases are another important family of serine/threonine kinases that play a critical role in mitosis. Their overexpression is linked to various cancers. researchgate.netnih.gov Certain quinazoline derivatives have been investigated as inhibitors of Aurora kinases. For example, some imidazo[4,5-b]pyridine derivatives, which share structural similarities with quinazolines, have shown potent and selective inhibition of Aurora A kinase. acs.org While direct studies on this compound derivatives as Aurora kinase inhibitors are less common, the broader class of quinazolines has shown activity. For example, a compound designated as 4k was identified as a potent inhibitor of both Aurora A and Aurora B kinases with IC50 values of 24 nM and 58 nM, respectively. researchgate.net

Multi-Kinase Inhibitory Profiles

The development of inhibitors that can target multiple kinases simultaneously is a growing area of interest in cancer therapy. Some quinazoline derivatives have demonstrated multi-kinase inhibitory profiles. For instance, ENMD-2076, an orally active compound, is a potent inhibitor of Aurora A and also shows activity against several tyrosine kinases like FLT3, c-KIT, and VEGFR-2. nih.gov Similarly, Ripretinib, primarily a KIT and PDGFRA inhibitor, also exhibits off-target activity against EGFR. tandfonline.com The design of this compound derivatives can be tailored to achieve a desired multi-kinase inhibition profile by modifying the substituents at various positions on the quinazoline ring. bwise.kracs.org

Modulation of DNA Topoisomerase Activity

DNA topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for cancer chemotherapy. uiowa.eduumed.pl Quinazoline-2,4-diones, which can be synthesized from quinazoline precursors, have been identified as structural mimics of fluoroquinolones and can act as topoisomerase inhibitors. uiowa.edu These compounds can function as catalytic inhibitors or poisons, affecting both type I and type II topoisomerases. umed.pl Research has shown that certain indolizinoquinolinedione derivatives, synthesized from modified quinazolines, exhibit potent catalytic inhibition of topoisomerase I. nih.gov The specific contribution of the 5-fluoro and 7-chloro substitutions to this activity is an area of ongoing investigation.

Anti-Infective Potentials (In Vitro)

Beyond their anticancer properties, quinazoline derivatives have a long history of investigation for their anti-infective potential, including antibacterial, antifungal, antiviral, and antimalarial activities. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The introduction of halogens, such as chlorine and fluorine, into the quinazoline scaffold is a known strategy to enhance antimicrobial activity. nih.gov

Derivatives of 4,7-dichloroquinoline (B193633) have shown significant larvicidal and pupicidal activity against mosquito vectors of malaria and dengue. researchgate.netresearchgate.net Specifically, 4,7-dichloroquinoline was highly toxic to various life stages of Anopheles stephensi and Aedes aegypti. researchgate.net In vitro studies have also demonstrated its antiplasmodial activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. researchgate.net Furthermore, some quinazoline derivatives have shown potential as antiviral agents, with activity against respiratory syncytial virus (RSV) and human coronavirus 229E (hCoV-229E). chemrxiv.org The 5,7-dichloro substitution pattern on the quinazoline ring, however, was found to be inactive against hCoV-229E, suggesting that the substitution pattern is critical for antiviral activity. chemrxiv.org

Antibacterial Activity

The antibacterial potential of quinazoline derivatives has been a subject of extensive research. asianpubs.org Fluoroquinazolines, in particular, have shown promise as antimicrobial agents. nih.gov

A study involving the synthesis of novel quinazolinone derivatives and their evaluation for antibacterial activity revealed significant efficacy. asianpubs.org Certain synthesized compounds demonstrated notable activity against Escherichia coli, while showing lower activity against Staphylococcus aureus at a concentration of 10 µg/mL. asianpubs.org Another series of novel quinazolinone derivatives with a substituted amino moiety also exhibited good to moderate antibacterial activity against the Gram-negative bacterium Escherichia coli, with some compounds showing a minimum inhibitory concentration (MIC) of 0.31 μg/mL. nih.gov

The design and synthesis of 6-fluoroquinazolinylpiperidinyl-containing 1,2,4-triazole (B32235) Mannich base derivatives have yielded compounds with excellent antibacterial efficacy in vitro against Xanthomonas oryzae pv. oryzae (Xoo). nih.gov One compound, in particular, demonstrated significant protective and curative activities against rice bacterial blight in vivo, suggesting its potential as a bactericide for controlling Xoo. nih.gov

Furthermore, the synthesis of 1,3,4-oxa(thia)diazole derivatives incorporating a 6-fluoroquinazoline (B579947) moiety has produced compounds with notable antifungal and some antibacterial activity. sioc-journal.cnresearchgate.net Certain derivatives exhibited good antifungal activity against Gibberella zeae and Cytospora mandshurica at a concentration of 50 μg/mL. sioc-journal.cnresearchgate.net Some compounds also displayed inhibitory potential against tested bacteria at 100 µg/mL. sioc-journal.cnresearchgate.net

A novel class of quinazolinone scaffolds targeting DNA gyrase in Gram-negative bacteria has been discovered. These compounds, which feature a charged nitrogen atom, bind to the same site as quinolones but interact differently, potentially circumventing known resistance mechanisms. diva-portal.org The addition of an indole (B1671886) moiety to these scaffolds has shown enhanced activity against hyperporinated E. coli and efflux-defective P. aeruginosa. diva-portal.org

The following table summarizes the antibacterial activity of selected quinazoline derivatives.

| Compound Type | Target Organism | Activity/Potency | Reference |

| Novel quinazolinone derivatives | Escherichia coli | Significant activity | asianpubs.org |

| Novel quinazolinone derivatives | Staphylococcus aureus | Low activity at 10 µg/mL | asianpubs.org |

| Quinazolinone derivatives with substituted amino moiety | Escherichia coli | MIC of 0.31 μg/mL for some compounds | nih.gov |

| 6-Fluoroquinazolinylpiperidinyl-containing 1,2,4-triazole Mannich base derivatives | Xanthomonas oryzae pv. oryzae | Excellent in vitro efficacy | nih.gov |

| 1,3,4-Oxa(thia)diazole derivatives with 6-fluoroquinazoline moiety | Various bacteria | Some inhibitory potential at 100 µg/mL | sioc-journal.cnresearchgate.net |

| Quinazolinone scaffolds with charged nitrogen | Gram-negative bacteria | Significant inhibition, targets DNA gyrase | diva-portal.org |

Antiviral Activity

Quinazoline derivatives have demonstrated a broad spectrum of antiviral activities. mdpi.cominternationalscholarsjournals.com The incorporation of a fluorine atom into the quinazoline ring has been a strategy to enhance this activity. thieme-connect.comthieme-connect.com

Research has shown that certain 2,3,6-trisubstituted quinazolinone compounds are potent inhibitors of Zika virus (ZIKV) replication. nih.govacs.org One compound, in particular, inhibited ZIKV replication by over 99.9% at a concentration of 3 µM and had an EC50 of 180 nM in Vero cells. nih.govacs.org These compounds were also found to be effective against Dengue virus (DENV). nih.govacs.org

Furthermore, novel fluoro-quinazoline compounds have been synthesized and shown to have significant in vitro activity against human cytomegalovirus (HCMV). thieme-connect.comresearchgate.net This discovery expands the library of potential antiviral drug candidates for HCMV therapy. thieme-connect.comresearchgate.net

A series of quinazoline urea (B33335) analogues were synthesized and evaluated for their antiviral properties. researchgate.net One compound, 1-(2-chlorophenyl)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea, effectively inhibited the replication of influenza A H1N1, influenza A H3N2, and influenza B with an EC50 of 0.025 µM. researchgate.net Another compound in the series showed potent inhibition of Coxsackie virus B4, Vesicular stomatitis virus, and Respiratory syncytial virus. researchgate.net

The table below provides a summary of the antiviral activities of various quinazoline derivatives.

| Compound Type | Target Virus | Activity/Potency | Reference |

| 2,3,6-Trisubstituted quinazolinones | Zika Virus (ZIKV) | EC50 of 180 nM for one compound | nih.govacs.org |

| 2,3,6-Trisubstituted quinazolinones | Dengue Virus (DENV) | Potent activity | nih.govacs.org |

| Fluoro-quinazolines | Human Cytomegalovirus (HCMV) | Significant in vitro activity | thieme-connect.comresearchgate.net |

| Quinazoline urea analogue | Influenza A (H1N1, H3N2), Influenza B | EC50 of 0.025 µM for one compound | researchgate.net |

| Quinazoline urea analogue | Coxsackie virus B4, Vesicular stomatitis virus, Respiratory syncytial virus | Potent inhibition | researchgate.net |

Antimalarial Activity

The quinazoline scaffold is a key component of febrifugine (B1672321), a natural product with known antimalarial properties. nih.gov This has spurred research into synthetic quinazoline derivatives as potential antimalarial agents. mdpi.comscialert.net

Pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives have been investigated for their antimalarial activities. asm.org One of the most potent antimalarial agents reported is a pyrroloquinazolinediamine derivative, WR227825, which displayed high in vitro efficacy against Plasmodium falciparum with a 50% inhibitory concentration (IC50) of approximately 0.01 ng/ml. asm.org

A series of 2,3-substituted quinazolin-4(3H)-one derivatives were designed based on the structure of febrifugine and showed antimalarial activity against Plasmodium berghei in mice. nih.gov The study highlighted that the 4-quinazolinone moiety is crucial for the observed biological activity. nih.gov

Research into 4-carboxamido and 4-alkoxy-2-trichloromethyl quinazoline derivatives revealed high effectiveness as antiplasmodial agents against the multiresistant K1 P. falciparum strain. mdpi.com

The table below summarizes the antimalarial activity of these quinazoline derivatives.

| Compound Type | Target Organism | Activity/Potency | Reference |

| Pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives (e.g., WR227825) | Plasmodium falciparum | IC50 of ~0.01 ng/ml | asm.org |

| 2,3-Substituted quinazolin-4(3H)-one derivatives | Plasmodium berghei | Active in mice | nih.gov |

| 4-Carboxamido and 4-alkoxy-2-trichloromethyl quinazoline derivatives | P. falciparum (K1 strain) | Highly effective | mdpi.com |

Antitubercular Activity

Quinazoline derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. nih.gov The inclusion of fluorine in the quinazoline structure is a strategy being explored to enhance antitubercular efficacy. nih.gov

A study on 2,3-disubstituted quinazolinone derivatives revealed that compounds with amido, thioamido, and guanidino groups at the 3-position exhibited significant antitubercular activity, with MICs ranging from 6.25 to 100 μg/mL. dovepress.com

The synthesis of quinazolinone-triazole hybrids has led to the identification of compounds with promising in vitro activity against Mycobacterium tuberculosis. acs.org One such hybrid displayed an MIC of 0.78 μg/mL, which is more potent than the first-line anti-TB drug Ethambutol. acs.org

Furthermore, a series of benzimidazoquinazoline derivatives were designed and evaluated for their anti-TB activity. nih.gov Several of these compounds showed MIC values in the range of 0.4-6.25 µg/mL against M. tuberculosis H37Rv. nih.gov One of the most active compounds also demonstrated activity against an isoniazid-resistant strain. nih.gov

The antitubercular activities of various quinazoline derivatives are summarized in the table below.

| Compound Type | Target Organism | Activity/Potency | Reference |

| 2,3-Disubstituted quinazolinones | Mycobacterium tuberculosis | MICs from 6.25 to 100 μg/mL | dovepress.com |

| Quinazolinone-triazole hybrids | Mycobacterium tuberculosis | MIC of 0.78 μg/mL for one compound | acs.org |

| Benzimidazoquinazolines | M. tuberculosis H37Rv | MICs from 0.4 to 6.25 µg/mL | nih.gov |

| Benzimidazoquinazolines | Isoniazid-resistant M. tuberculosis | Active | nih.gov |

Other Receptor-Mediated Biological Responses (In Vitro)

Adenosine (B11128) Receptor Antagonism

Quinazoline derivatives have been identified as potent antagonists for adenosine receptors, which are therapeutic targets for neurodegenerative diseases and cancer. usc.edunih.gov

A series of 2-aminoquinazoline (B112073) derivatives with substitutions at the C6- and C7-positions have been synthesized and shown to be effective A2A adenosine receptor antagonists. usc.edunih.gov One compound exhibited a high affinity for the human A2A receptor with a Ki value of 5 nM and an IC50 of 6 µM in a cyclic AMP assay. usc.edunih.gov

Further research on isoquinoline (B145761) and quinazoline urea analogues has led to the discovery of potent and selective human adenosine A3 receptor antagonists. vu.nl One compound, N-(2-methoxyphenyl)-N′-(2-(3-pyridyl)quinazolin-4-yl)urea, displayed a Ki value of 4 nM and was highly selective over A1 and A2A receptors. vu.nl

Pharmacophore-based screening has also identified 4-methylquinazoline (B149083) derivatives as adenosine receptor antagonists, although many were found to be non-selective. nih.gov

The table below summarizes the adenosine receptor antagonism of these quinazoline derivatives.

| Compound Type | Target Receptor | Activity/Potency | Reference |

| 2-Aminoquinazoline derivatives | Adenosine A2A Receptor | Ki of 5 nM for one compound | usc.edunih.gov |

| Isoquinoline and quinazoline urea analogues | Adenosine A3 Receptor | Ki of 4 nM for one compound | vu.nl |

| 4-Methylquinazoline derivatives | Adenosine Receptors | Generally non-selective, micromolar Ki values | nih.gov |

GABA and Benzodiazepine (B76468) Receptor Interactions

Derivatives of the pyrazolo[1,5-a]quinazoline scaffold have been investigated as modulators of the GABAA receptor, which is a key target for anxiolytic and sedative drugs. mdpi.comnih.gov

Synthesis and electrophysiological assays of 8-chloropyrazolo[1,5-a]quinazoline derivatives have identified compounds that act as either positive modulators (agonists) or null modulators (antagonists) at the α1β2γ2-GABAA receptor subtype. mdpi.com The ability of these compounds to modulate the receptor was found to be dependent on the specific substitutions on the pyrazoloquinazoline core. mdpi.com

Further studies on 3,8-disubstituted pyrazolo[1,5-a]quinazolines have revealed that the nature of the substituent at both the 3- and 8-positions is crucial for activity at the GABAA receptor. nih.gov For instance, an ethyl 8-amino derivative was found to enhance the chloride current in recombinant α1β2γ2L-GABAA receptors, while other derivatives were inactive, indicating that bulky substituents at the 8-position are not well-tolerated. nih.gov Some of these compounds were also shown to interact with the "non-traditional" α+/β− benzodiazepine binding site. nih.gov

The table below summarizes the GABAA and benzodiazepine receptor interactions of these quinazoline derivatives.

| Compound Type | Target Receptor/Site | Activity Profile | Reference |

| 8-Chloropyrazolo[1,5-a]quinazolines | α1β2γ2-GABAA Receptor | Positive and null modulators | mdpi.com |

| 3,8-Disubstituted pyrazolo[1,5-a]quinazolines | α1β2γ2L-GABAA Receptor | Positive modulators and antagonists | nih.gov |

| 3,8-Disubstituted pyrazolo[1,5-a]quinazolines | α+/β− Benzodiazepine Site | Interaction observed | nih.gov |

Cellular Mechanisms of Action Studies (In Vitro)

Derivatives of the this compound scaffold have emerged as a subject of interest in oncological research due to their potential as anticancer agents. In vitro studies have begun to elucidate the cellular mechanisms through which these compounds exert their cytotoxic effects. The primary mechanisms identified involve the induction of programmed cell death (apoptosis), modulation of the cell cycle, interference with cell motility, and disruption of the cellular cytoskeleton. These activities are often linked to the inhibition of key cellular targets, such as protein kinases and tubulin.

A significant mechanism of action for derivatives of this quinazoline family is the induction of apoptosis and the arrest of the cell cycle, thereby preventing the proliferation of cancer cells. Research on VT204, a derivative of 7-bromo-4,6-dichloro-8-fluoroquinazoline, has provided specific insights into these processes in non-small cell lung cancer (NSCLC) cells. nih.govresearchgate.net

Flow cytometry analysis of NCI-H358 cells, which harbor a KRASG12C mutation, demonstrated that treatment with an 8 μM concentration of VT204 led to a significant increase in the apoptotic cell population. nih.gov The proportion of apoptotic cells rose to 23.80%, a notable increase from the 12.54% observed in the control group. nih.gov This indicates that VT204 actively triggers the programmed cell death cascade in these cancer cells.

In conjunction with inducing apoptosis, this quinazoline derivative also modulates the cell cycle. nih.gov Treatment of NCI-H358 cells with 8 μM of VT204 for 24 hours resulted in cell cycle arrest at the G2/M phase. nih.govresearchgate.netresearchgate.net The percentage of cells in the G2/M phase increased from 6.78% in the control group to 16.59% in the treated group, suggesting that the compound interferes with the mitotic progression of the cancer cells. nih.gov This G2/M phase arrest is a common mechanism for anticancer agents, as it often precedes the induction of apoptosis. researchgate.net The broader class of quinazoline derivatives, including thalidomide (B1683933) analogs with a quinazoline moiety, has also been reported to induce apoptosis and cell cycle arrest in various cancer cell lines. researchgate.netnih.gov

| Treatment | Parameter | Control Group (%) | Treated Group (8 μM VT204) (%) |

|---|---|---|---|

| 24 hours | Apoptotic Cells | 12.54 | 23.80 |

| Cells in G2/M Phase | 6.78 | 16.59 |

The metastatic spread of cancer is a primary contributor to mortality, making the inhibition of cell migration and invasion a critical therapeutic goal. Derivatives of this compound have demonstrated the ability to impede these processes. Studies on the derivative VT204 have shown its capacity to suppress the migration and invasion of NSCLC cells. nih.govresearchgate.net This suggests that such compounds could play a role in preventing metastasis. nih.govresearchgate.net

Furthermore, the broader family of quinazoline-based kinase inhibitors is known to affect angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. researchgate.net By inhibiting signaling pathways such as those mediated by the vascular endothelial growth factor (VEGF) receptor, these compounds can reduce tumor-induced angiogenesis. researchgate.net While direct studies on the anti-angiogenic effects of this compound derivatives are not extensively detailed, their action as kinase inhibitors suggests a potential mechanism for inhibiting angiogenesis. researchgate.net In vitro assays, such as the human umbilical vein endothelial cell (HUVEC) tube formation assay, are standard methods to evaluate the anti-angiogenic potential of chemical compounds. rjpharmacognosy.ir

Another key mechanism of action for certain quinazoline derivatives is the disruption of microtubule dynamics. nih.govmdpi.com Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, structure, and transport. umich.edu Inhibitors of tubulin polymerization can arrest cells in mitosis, leading to apoptosis. mdpi.com

Several studies have identified quinazoline derivatives as potent inhibitors of tubulin polymerization. nih.govmdpi.comumich.edu For instance, certain 4-aminoquinazoline derivatives have shown potent antiproliferative activity against various cancer cell lines with IC₅₀ values in the nanomolar range, acting as tubulin inhibitors. nih.gov Similarly, 2,4-diaminoquinazoline derivatives have been reported to inhibit tubulin polymerization, thereby exerting their antiproliferative effects. umich.edu One study on a 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone derivative demonstrated strong binding to tubulin proteins, leading to the inhibition of microtubule polymerization both in vitro and in vivo. mdpi.com While these findings are not specific to this compound itself, they establish microtubule disruption as a significant mechanism for the broader quinazoline class of compounds.

| Compound Class | Key Findings | Reference |

|---|---|---|

| 4-Aminoquinazoline derivatives | Inhibited microtubule polymerization with IC₅₀ values ranging from 51 to 440 nM against various cancer cell lines. | nih.gov |

| 2,4-Diaminoquinazoline derivatives | Demonstrated inhibition of tubulin polymerization in SK-LU-1 cells, confirmed by Western blotting and immunofluorescence. | umich.edu |

| 6-Pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone | Showed strong binding to α- and β-tubulin, inhibiting microtubule polymerization and leading to mitotic arrest. | mdpi.com |

| 2,3-Dihydroquinazolin-4(1H)-one derivatives | Significantly inhibited microtubule protein polymerization in vitro, disrupted cellular microtubule structure, and induced G2/M-phase cell cycle arrest. | mdpi.com |

Future Research Directions and Opportunities

Exploration of Novel Synthetic Pathways for Highly Substituted Quinazolines

The advancement of synthetic organic chemistry is crucial for unlocking the full potential of the 4,7-dichloro-5-fluoroquinazoline core. While traditional methods for quinazoline (B50416) synthesis are well-established, the focus is shifting towards more efficient, regioselective, and environmentally benign strategies to create diverse libraries of derivatives.

Future efforts will likely concentrate on transition-metal-catalyzed cross-coupling reactions. mdpi.comnih.gov Techniques such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings can be employed for the selective functionalization of the C4 and C7 positions. A key challenge and area of research will be achieving high regioselectivity. The electronic environment created by the fluorine at C5 and the nitrogen atoms in the pyrimidine (B1678525) ring differentially influences the reactivity of the C4 and C7 chlorine atoms. Developing catalytic systems that can selectively activate one position over the other is a significant goal. nih.gov For instance, a palladium-catalyzed reaction might first target the more electrophilic C4 position, allowing for the subsequent, different functionalization of the C7 position under altered reaction conditions. nih.govnih.gov

Furthermore, C-H activation is emerging as a powerful tool for directly modifying the quinazoline core without the need for pre-functionalized starting materials. researchgate.net Rhodium-catalyzed C-H amination, for example, could introduce novel amine substituents, expanding the accessible chemical space. researchgate.net Modern, greener synthetic approaches, such as microwave-promoted reactions, one-pot multi-component syntheses, and the use of eco-friendly solvents, will also be pivotal in generating libraries of highly substituted quinazolines efficiently and sustainably. frontiersin.orgorganic-chemistry.org

Advanced Computational Design for Rational Drug Discovery

Computational methods are indispensable in modern drug discovery, enabling the rational design of potent and selective inhibitors based on the this compound scaffold. mdpi.com These in silico techniques can predict binding affinities, explore structure-activity relationships (SAR), and assess pharmacokinetic properties before committing to synthetic efforts, thereby saving time and resources. immunocure.us

Structure-based drug design (SBDD) will be a primary approach, especially for targets with known three-dimensional structures, such as protein kinases. nih.govnih.gov Molecular docking simulations can predict how derivatives of this compound bind to the active site of a target protein. sciencepublishinggroup.comukaazpublications.com These models can elucidate key interactions and guide the design of modifications to the quinazoline core that enhance binding affinity and selectivity. For instance, docking studies could reveal whether a substituent at the C4 or C7 position is better oriented to interact with a specific amino acid residue in the target's binding pocket. nih.gov

Table 1: Computational Techniques in Drug Design for this compound Derivatives

| Computational Technique | Application | Potential Insights for this compound |

|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. | Identifies optimal substituents at C4 and C7 for enhanced binding to a specific kinase or receptor. |

| 3D-QSAR | Correlates the 3D properties of molecules with their biological activity. | Defines the steric and electronic properties needed to improve the inhibitory activity of derivatives. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for activity. | Creates a template for designing new derivatives that retain key interactions with the biological target. |

| Molecular Dynamics (MD) | Simulates the movement of the ligand-protein complex over time. | Assesses the stability of the binding pose and the role of halogen bonds in complex stabilization. nih.govnih.gov |

Deeper Mechanistic Elucidation of Ligand-Target Interactions

A fundamental understanding of how a ligand interacts with its biological target on a molecular level is critical for optimizing drug candidates. For derivatives of this compound, research will focus on elucidating the precise nature of these interactions, with particular attention to the role of the halogen substituents.

Halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base (like an oxygen or nitrogen atom), are increasingly recognized as important in ligand-receptor binding. medchem-ippas.euscispace.com The chlorine and fluorine atoms on the quinazoline ring can act as halogen bond donors, potentially forming stabilizing interactions with the protein target. nih.govmdpi.com Advanced techniques like high-resolution X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide atomic-level snapshots of these interactions, confirming the binding mode predicted by computational models. Molecular dynamics simulations can further complement this by revealing the stability and dynamics of these halogen bonds over time. nih.gov

Understanding these mechanisms allows for the rational design of more potent molecules. For example, if a halogen bond between the C7-chlorine and a backbone carbonyl in the target's active site is identified as crucial for affinity, medicinal chemists can focus on modifications that preserve or enhance this specific interaction. researchgate.net

Development of Targeted Probes for Biological Systems

To better understand the biological function of the targets of this compound derivatives, these molecules can be converted into chemical probes. nih.gov These probes are valuable tools for target identification, validation, and imaging in complex biological systems. rsc.org

One approach is the design of fluorescent probes, where a fluorophore is attached to the quinazoline scaffold. rsc.org This can be achieved by synthetically replacing one of the chlorine atoms with a linker attached to a fluorescent dye. Such probes allow for the visualization of the target protein's localization within cells using techniques like fluorescence microscopy.

Another powerful strategy is the development of activity-based probes (ABPs). nih.gov An ABP is typically designed by incorporating a reactive group (a "warhead") onto the quinazoline scaffold that can form a covalent bond with a nearby reactive amino acid residue (like cysteine) in the target's active site. rsc.org These probes can be used in competitive profiling experiments to identify the cellular targets of the parent compound and assess target engagement in living cells. nih.gov The development of ABPs from a this compound core would provide powerful tools to confirm its mechanism of action and identify potential off-targets.

Synergistic Approaches Combining Synthetic, Computational, and Biological Methodologies

The future of drug discovery with the this compound scaffold lies in the seamless integration of the aforementioned research areas. A synergistic, iterative cycle where computational predictions guide synthetic efforts, and biological testing results feed back to refine computational models, represents the most efficient path forward. immunocure.usnih.gov

This integrated workflow begins with computational modeling to design a focused library of virtual compounds based on the this compound core. mdpi.com The most promising candidates are then synthesized using advanced, efficient pathways. nih.gov These newly synthesized compounds undergo biological evaluation to determine their potency and selectivity. The resulting SAR data is used to validate and improve the initial computational models. frontiersin.org

Furthermore, mechanistic studies on the most active compounds can reveal key binding interactions, providing crucial information for the next round of rational design. researchgate.net Selected potent compounds can be converted into chemical probes to validate the target and explore its biology further. This continuous loop of design, synthesis, testing, and mechanistic evaluation ensures that each step informs the next, accelerating the journey from a promising chemical scaffold to a potential clinical candidate.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.